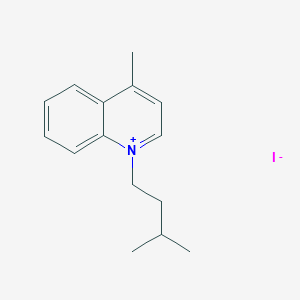

Quinoline iso-amyl iodide

Vue d'ensemble

Description

Quinoline iso-amyl iodide (QIAI) is an organic compound that is used in a variety of scientific research applications. It is a halogenated quinoline derivative, with a molecular formula of C11H15I2N. QIAI is a colorless solid that is soluble in organic solvents and has a melting point of 131°C. It is a versatile compound, with a wide range of applications in organic synthesis and scientific research.

Applications De Recherche Scientifique

Quinoline as a Privileged Scaffold in Cancer Drug Discovery

Quinoline compounds, characterized by their heterocyclic aromatic nitrogen structure, are foundational in synthesizing molecules with significant medical benefits. Their application extends beyond traditional anti-malarial and anti-microbial activities, showcasing effective anticancer properties. The synthetic versatility of quinoline enables the creation of diverse derivatives, enhancing their biological and biochemical activities. These compounds are investigated for their potential in inhibiting critical pathways in cancer progression, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The exploration of quinoline and its analogs in cancer drug development highlights their promising role in formulating new therapeutic agents with selective and specific activity against various cancer targets, paving the way for innovative cancer treatment strategies (Solomon & Lee, 2011).

Chiral Aryl Iodide Catalysts for Synthesis

The application of quinoline derivatives extends into the field of organic synthesis, where chiral aryl iodide catalysts derived from quinoline structures are employed in stereoselective oxidative dearomatization reactions. This innovative approach enables the enantioselective synthesis of para-quinols, showcasing the utility of quinoline compounds in facilitating complex chemical transformations. Such advancements underscore the role of quinoline derivatives in developing novel synthetic methodologies, contributing to the broader field of synthetic organic chemistry and the synthesis of biologically active compounds (Volp & Harned, 2013).

Quinoline Derivatives in Antimicrobial Resistance

Quinolines play a crucial role in addressing the challenge of antimicrobial resistance, particularly in the context of quinolone antibiotics. The extensive use of these agents has led to the emergence of resistant bacterial strains, prompting a deeper understanding of resistance mechanisms. Studies on quinolines reveal insights into target alterations, decreased accumulation of drugs, and DNA gyrase protection, contributing to the development of resistance. This knowledge is vital for designing new quinoline-based compounds with improved efficacy against resistant strains, ensuring the continued effectiveness of this class of antibiotics in clinical and veterinary medicine (Ruiz, 2003).

Quinolines in Green Chemistry

The synthesis of quinoline derivatives has been adapted to meet the demands of green chemistry, employing environmentally friendly methods that minimize the use of hazardous substances. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts highlight the commitment to developing sustainable chemical processes. These approaches not only enhance the efficiency of quinoline synthesis but also align with societal expectations for greener chemical practices, demonstrating the adaptability of quinoline chemistry to contemporary environmental concerns (Prajapati et al., 2014).

Mécanisme D'action

Target of Action

Quinoline iso-amyl iodide, like other quinoline derivatives, has been reported to have a broad spectrum of bioactivity . The primary targets of quinoline derivatives are often microbial cells, where they exhibit antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic activities . They also play a significant role in the field of medicinal chemistry, particularly in the development of anticancer drugs .

Mode of Action

Quinoline derivatives generally work by interacting with their targets and causing changes that inhibit the function of the target cells . For instance, some quinoline derivatives have been reported to induce apoptosis in cancer cells .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways depending on their specific targets . For example, some quinoline derivatives disrupt cell migration and act as angiogenesis inhibitors, which are crucial pathways in cancer progression .

Result of Action

The result of quinoline iso-amyl iodide’s action would depend on its specific targets and mode of action. For instance, if it targets cancer cells and induces apoptosis, the result would be the death of these cells . If it exhibits antimicrobial activity, the result would be the inhibition of microbial growth .

Propriétés

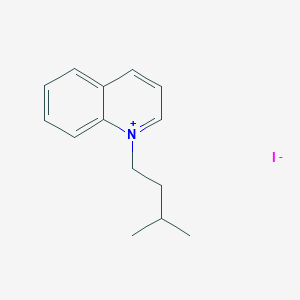

IUPAC Name |

1-(3-methylbutyl)quinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N.HI/c1-12(2)9-11-15-10-5-7-13-6-3-4-8-14(13)15;/h3-8,10,12H,9,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHQMMYIQANKBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

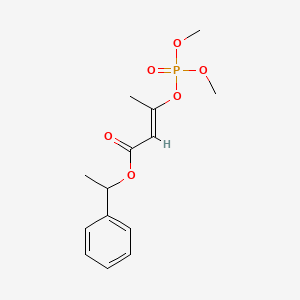

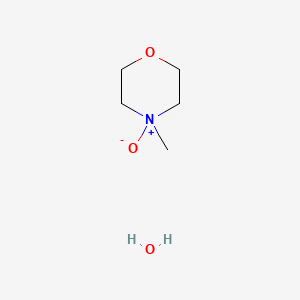

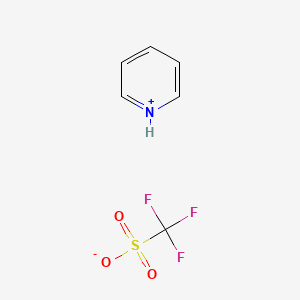

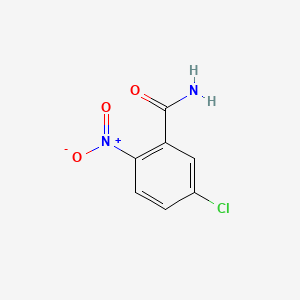

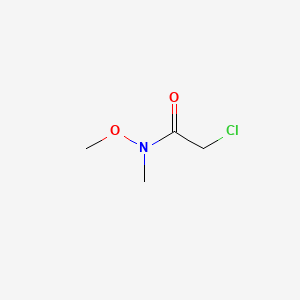

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

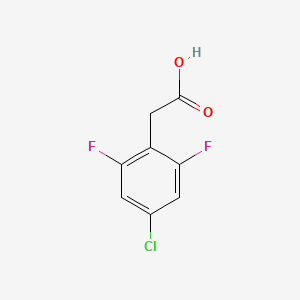

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)